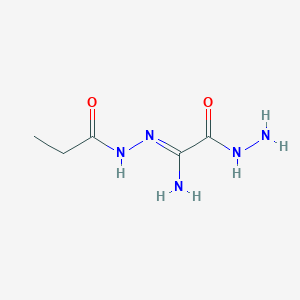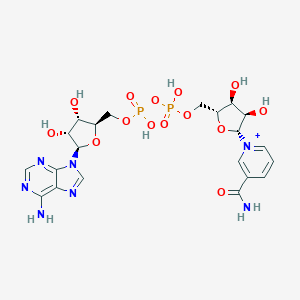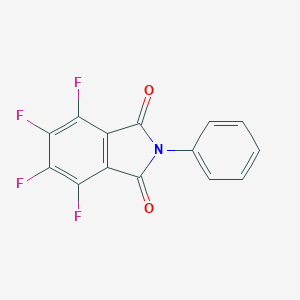
N-苯基四氟邻苯二甲酰亚胺
描述
N-Phenyltetrafluorophthalimide, also known as N-PTFP, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is commonly used to study protein-protein interactions and protein conformational changes. N-PTFP is a highly sensitive and specific probe that can be used to detect even small changes in protein structure and function.
科学研究应用
Chemical Synthesis
N-Phenyltetrafluorophthalimide is a chemical compound with the molecular formula C14H5F4NO2 . It is used in various chemical syntheses .
Pharmaceutical Reference Standards
It is used as a reference standard in the pharmaceutical industry . Reference standards are used to calibrate measurements, validate methods, and ensure the quality of products .
Protoporphyrinogen Oxidase Inhibitors
N-Phenyltetrafluorophthalimide has been used in the design and synthesis of potent protoporphyrinogen oxidase inhibitors . Protoporphyrinogen oxidase (PPO) is an enzyme involved in the biosynthesis of chlorophyll and heme .
Herbicide Discovery
The inhibition of PPO has been identified as a promising target for herbicide discovery . N-Phenyltetrafluorophthalimide derivatives have shown good herbicidal activities .
Molecular Docking Studies
N-Phenyltetrafluorophthalimide has been used in molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco .
Development of Novel PPO Inhibitors
The molecular design strategy involving N-Phenyltetrafluorophthalimide contributes to the development of novel promising PPO inhibitors .
属性
IUPAC Name |
4,5,6,7-tetrafluoro-2-phenylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPHRIDFYCSLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332854 | |
| Record name | N-Phenyltetrafluorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116508-58-8 | |
| Record name | N-Phenyltetrafluorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research focuses on optimizing the synthesis of N-Phenyltetrafluorophthalimide. What is notable about the chosen synthetic route in terms of industrial application?
A1: The research highlights a synthetic route for N-Phenyltetrafluorophthalimide starting from tetrachlorophthalic anhydride. [] The significance lies in its use of readily available starting materials, phase transfer catalysts like PEG 6000, and mild reaction conditions (DMF at 150°C for 8h), resulting in a high yield (86%). [] This makes the process potentially suitable for large-scale production.
Q2: Can you elaborate on the advantages of using PEG 6000 as a phase transfer catalyst in this specific reaction?
A2: PEG 6000, a polyethylene glycol, acts as a phase transfer catalyst by increasing the solubility of the reactants in different phases. [] This is crucial in the fluorination step, where the inorganic fluoride source and the organic tetrachlorophthalimide precursor might not readily interact. Using PEG 6000 enhances the reaction rate and improves the yield of N-Phenyltetrafluorophthalimide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





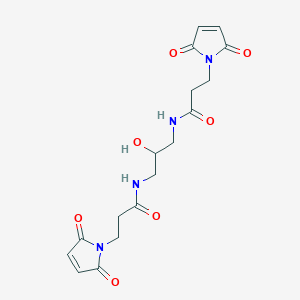



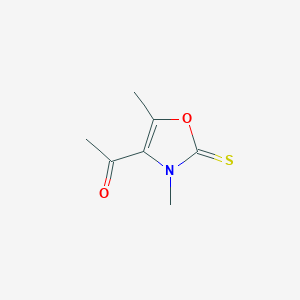
![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)

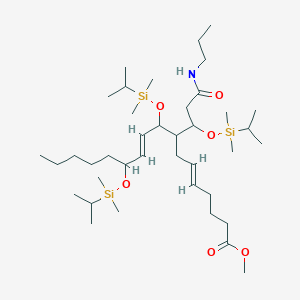
![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)

